1-(2,4-Dichlorophenyl)-2-(piperazin-1-yl)ethan-1-one
Description
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Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-piperazin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c13-9-1-2-10(11(14)7-9)12(17)8-16-5-3-15-4-6-16/h1-2,7,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUOPMQZXVPWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dichlorophenyl)-2-(piperazin-1-yl)ethan-1-one, often referred to as a piperazine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and efficacy across various studies.
- Molecular Formula : C12H14Cl2N2O
- Molecular Weight : 273.15 g/mol
- CAS Number : 1240580-24-8
- IUPAC Name : 1-(2,4-dichlorophenyl)-2-piperazin-1-ylethanone
Biological Activity Overview
The compound has been investigated for various biological activities including antichlamydial, antibacterial, and anticancer properties. The following sections detail these findings.
Antichlamydial Activity
A study indicated that derivatives of piperazine compounds exhibit varying degrees of antichlamydial activity. The introduction of electron-withdrawing groups significantly enhances the biological activity against Chlamydia species. For instance, modifications on the piperazine ring have been shown to improve efficacy against Chlamydia trachomatis with IC50 values in the low micromolar range .
Antibacterial Properties
Research has demonstrated that this compound exhibits moderate antibacterial activity against several pathogens. For example:
- Against Neisseria meningitidis : Minimum Inhibitory Concentration (MIC) values were reported at 64 μg/mL.
- Against Haemophilus influenzae : MIC values reached 32 μg/mL .
Anticancer Potential
A notable study highlighted the compound's potential as a PARP inhibitor in breast cancer cells. The compound was found to inhibit PARP1 activity effectively:
- IC50 Value : Approximately 18 μM was noted for the inhibition of PARP1 catalytic activity.
This suggests its potential role in cancer therapeutics, particularly in targeting DNA repair mechanisms .
Research Findings and Case Studies
The biological mechanisms underlying the activities of this compound are diverse:
- Antichlamydial : Likely involves interference with bacterial protein synthesis or cell wall integrity.
- Antibacterial : Mechanisms may include disruption of bacterial membrane function or inhibition of essential metabolic pathways.
- Anticancer : The compound's ability to inhibit PARP1 suggests it may interfere with DNA repair processes, leading to increased apoptosis in cancer cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
